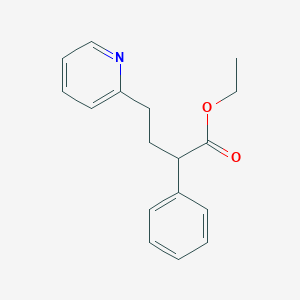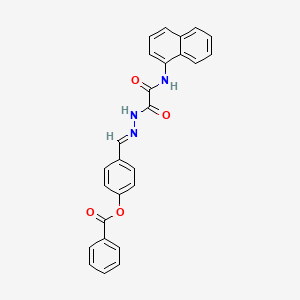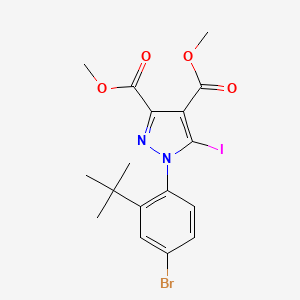![molecular formula C21H24BrClN4O2 B11962715 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylidene group, a piperazine ring, and an aceto-hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the benzylidene intermediate.
Piperazine Derivative Synthesis: In parallel, 2-chlorobenzyl chloride is reacted with piperazine to yield the 2-chlorobenzyl-piperazine derivative.
Coupling Reaction: The final step involves the coupling of the benzylidene intermediate with the 2-chlorobenzyl-piperazine derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Catalysis: Using catalysts to accelerate reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-PHENYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
- N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-ETHYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
Uniqueness
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE stands out due to its specific substituents, which confer unique chemical properties and potential applications. The combination of bromine, chlorine, and methoxy groups enhances its reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C21H24BrClN4O2 |
|---|---|
Molekulargewicht |
479.8 g/mol |
IUPAC-Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24BrClN4O2/c1-29-20-7-6-16(12-18(20)22)13-24-25-21(28)15-27-10-8-26(9-11-27)14-17-4-2-3-5-19(17)23/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28)/b24-13+ |
InChI-Schlüssel |
QXDYPXSTRBILJZ-ZMOGYAJESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11962657.png)

![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)





![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)

